Product packaging for 2-Amino-3-chloro-N-methylbenzamide(Cat. No.:CAS No. 18343-42-5)

2-Amino-3-chloro-N-methylbenzamide

Cat. No.: B599409
CAS No.: 18343-42-5
M. Wt: 184.623
InChI Key: GHOLSLMSOLPAQA-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-N-methylbenzamide is a specialized anthranilamide derivative serving as a key synthetic intermediate in agricultural chemical research. This compound is part of a structurally related family of anthranilamides noted for their potent insecticidal activities, providing a crucial building block for the discovery and development of new crop protection agents . The substituted benzamide scaffold is of significant research interest for constructing molecules that target ryanodine receptors in insects, a mechanism of action exploited by commercial insecticides such as chlorantraniliprole and cyantraniliprole . Researchers utilize this compound to explore structure-activity relationships and develop novel anthranilamide-based compounds with potential efficacy against a range of agricultural pests. Its application is fundamental in advancing synthetic methodologies and optimizing biological performance in agrochemical discovery pipelines . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B599409 2-Amino-3-chloro-N-methylbenzamide CAS No. 18343-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOLSLMSOLPAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736709
Record name 2-Amino-3-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18343-42-5
Record name 2-Amino-3-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Exploration

Modification of the Benzene (B151609) Ring Substituents

The aromatic ring of 2-Amino-3-chloro-N-methylbenzamide offers multiple positions for substitution, allowing for the fine-tuning of the molecule's physicochemical properties. The existing chlorine atom at the 3-position already imparts specific electronic and steric characteristics. Further modifications are explored to optimize target engagement.

The introduction of different halogens onto the benzamide (B126) ring is a common strategy in medicinal chemistry to modulate activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding. Synthetic routes have been developed for the efficient halogenation of related 2-aminobenzamide (B116534) structures. For instance, a one-pot synthesis starting from 2-amino-3-methylbenzoic acid allows for the preparation of 2-amino-5-halogenated-N,3-dimethylbenzamides using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) sioc-journal.cn. This highlights a viable strategy for introducing chloro, bromo, and iodo groups onto the ring.

In SAR studies of analogous series, the nature and position of the halogen can be critical. For example, in pyrazinecarboxamide derivatives, a 3-chloro substitution showed notable antibacterial activity against Staphylococcus aureus, whereas other positional isomers were inactive nih.gov. While direct SAR data for halogen substitutions on the this compound core is specific to its target, the general principles suggest that varying the halogen (F, Br, I) at positions 4, 5, or 6 would systematically alter the electronic distribution and steric profile, potentially leading to improved biological performance.

Table 1: Potential Halogen Substitutions and Their Predicted Effects

Position of Substitution Halogen Substituent Potential Impact on Properties
C-5 -F, -Br, -I Modulates lipophilicity and electronic character; potential for halogen bonding.
C-4 -F, -Cl, -Br, -I Alters dipole moment and interaction with target binding pockets.

Introducing alkyl or aromatic groups to the benzene ring can significantly impact the molecule's interaction with target proteins by establishing new van der Waals or hydrophobic interactions. While specific examples detailing the addition of alkyl or aryl groups to the this compound ring are not extensively documented in the context of SAR, the synthesis of related compounds provides a basis for such modifications. For instance, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide involves starting materials derived from toluene, indicating the presence of a methyl group on the ring google.com.

In broader SAR studies of bioactive amides, the addition of small alkyl groups like methyl can enhance binding by occupying small hydrophobic pockets. Larger aromatic substituents can introduce π-stacking interactions, which can dramatically increase binding affinity nih.gov. Such modifications to the 2-aminobenzamide core would be a logical step in lead optimization to probe for additional favorable interactions within a target's binding site.

The electronic nature of substituents on the aromatic ring plays a crucial role in modulating the reactivity and binding characteristics of the entire molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the ring and the acidity or basicity of the amine and amide moieties rsc.org.

Electron-Withdrawing Groups (EWGs): The chlorine atom at the C-3 position is itself an EWG. Adding further EWGs, such as nitro (-NO₂) or cyano (-CN), can enhance interactions with electron-rich domains in a protein target and are crucial for some nucleophilic aromatic substitution reactions used in synthesis ambeed.com. Studies on other heterocyclic scaffolds have shown that potent biological activity can be achieved with strongly electron-withdrawing substituents like -CN mdpi.com. The presence of EWGs is known to stabilize anionic intermediates formed during certain synthetic transformations ambeed.com.

Electron-Donating Groups (EDGs): The introduction of EDGs like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increases the electron density of the aromatic ring. This can strengthen cation-π interactions with receptor sites. Synthetic methods for creating substituted 3-aminoindazoles from 2-bromobenzonitriles have been shown to be compatible with both electron-donating and electron-withdrawing groups, demonstrating the feasibility of synthesizing a wide range of electronically diverse analogs organic-chemistry.org.

The strategic placement of these groups can fine-tune the electronic properties of the this compound scaffold to achieve optimal target engagement chemrxiv.org.

Table 2: Representative Benzene Ring Substituents and Their Electronic Effects

Substituent Type Example Group General Electronic Effect
Electron-Withdrawing -NO₂, -CN, -CF₃ Decreases electron density of the aromatic ring.

Modifications of the Amide Nitrogen (N-methyl)

The N-methyl group of the amide is a key site for modification. Altering this substituent directly impacts steric bulk, hydrogen bonding capability, and lipophilicity in the immediate vicinity of the carbonyl group, which is often a critical hydrogen bond acceptor.

SAR studies on related benzamide series demonstrate that replacing the N-methyl group with larger alkyl or aryl moieties can introduce new, beneficial interactions with a target protein . A general synthetic approach involves reacting an activated carboxylic acid with a diverse range of primary or secondary amines mdpi.com. This allows for the introduction of various substituents, including:

Larger Alkyl Chains: To probe for deeper hydrophobic pockets.

Cyclic and Heterocyclic Amines: Such as piperazine (B1678402) or morpholine, which can improve pharmacokinetic properties and introduce new hydrogen bonding opportunities mdpi.com.

Benzyl and Phenethyl Amines: To explore potential π-stacking or other aromatic interactions mdpi.com.

In one study on neocrotocembraneic acid derivatives, introducing a piperazinyl group via an amide linkage led to a significant improvement in anticancer activity, highlighting the profound impact N-substituents can have mdpi.com. The synthesis of various 2-aminobenzamide derivatives has been achieved by reacting isatoic anhydride (B1165640) with appropriate N-nucleophiles, showcasing the wide applicability of this derivatization strategy mdpi.comresearchgate.net.

Modifications of the Amine Group (2-amino)

The 2-amino group is a strong hydrogen bond donor and a site of nucleophilicity, making it a prime candidate for derivatization. Common modifications include acylation and alkylation.

Acylation: The amino group can be acylated to form secondary amides or sulfonamides . This transformation converts the hydrogen bond donating amino group into a larger, more sterically hindered moiety with different hydrogen bonding properties, which can be used to probe the steric tolerance of a binding site.

Alkylation: N-alkylation of the 2-amino group introduces steric bulk and can alter the conformational preferences of the molecule by disrupting the intramolecular hydrogen bond between the amine and the amide carbonyl oxygen.

Intramolecular Reactions: In certain contexts, the exocyclic amine can participate in intramolecular reactions. For example, α-amino acid amide derivatives of 2-aminobenzothiazoles have been shown to undergo rearrangement where the amine group attacks the heterocyclic ring nih.gov. While not a direct SAR modification, awareness of such potential reactivity is crucial when designing analogs with nucleophiles positioned near the 2-amino group.

Incorporation into Heterocyclic Scaffolds

The 2-aminobenzamide moiety is a well-established precursor for the synthesis of fused heterocyclic systems. Such a strategy constrains the molecule into a more rigid conformation, which can reduce the entropic penalty upon binding to a target and introduce new vectors for substitution.

A prominent example is the cyclization of 2-aminobenzamides to form quinazolinones, a class of compounds with diverse biological activities mdpi.comresearchgate.net. This is typically achieved by reacting the 2-aminobenzamide with an aldehyde, ketone, or carboxylic acid derivative. This approach embeds the core structure into a larger, more complex, and rigid framework, which is a key strategy in drug discovery researchgate.netrsc.org. Another synthetic pathway involves the use of 2-bromobenzonitriles (related precursors) to generate substituted 3-aminoindazoles, another important heterocyclic scaffold in medicinal chemistry organic-chemistry.org. These cyclization strategies transform the flexible 2-aminobenzamide scaffold into a rigid platform, allowing for the exploration of new chemical space and the development of compounds with novel biological profiles.

Stereochemical Considerations in Analog Design

While the parent compound, this compound, is achiral, the introduction of chiral centers is a critical consideration in the design of its analogs for structure-activity relationship (SAR) exploration. The spatial arrangement of atoms in a molecule can significantly influence its interaction with inherently chiral biological targets like enzymes and receptors. Consequently, stereoisomers of a chiral analog can exhibit substantial differences in biological activity, potency, and selectivity.

Analog design strategies for this compound can introduce chirality in several ways:

Modification of the N-methyl group: Substitution of the methyl group on the amide nitrogen with a chiral alkyl moiety.

Derivatization of the C2-amino group: Introduction of a chiral substituent at the primary amino group.

Ring substitution: Addition of a substituent containing a stereocenter onto the benzene ring.

A crucial aspect to consider with ortho-disubstituted benzamides is the potential for atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the benzene ring and the carbonyl group (the Ar–C(O) bond). If bulky substituents are introduced at the C2 position or on the amide nitrogen, the energy barrier to rotation may be high enough to allow for the isolation of stable, non-superimposable mirror-image conformers (atropisomers). These atropisomers are distinct chemical entities and can interact differently with biological systems.

The significance of stereochemistry is well-documented for various classes of substituted benzamides. For instance, the pharmacological activity of benzamide drugs like sulpiride (B1682569) and sultopride (B1682713) is known to reside primarily in one of their enantiomers. biosynth.com Studies have shown that the (-)-enantiomers of these compounds are significantly more active at cerebral dopamine (B1211576) receptors than their (+)-enantiomer counterparts. biosynth.com

In another example involving N-[(1-alkyl-2-pyrrolidinyl)methyl]-substituted benzamides, the stereochemistry at the 2-position of the pyrrolidine (B122466) ring was found to be a determining factor for their dopamine D2 receptor binding affinity. google.com Interestingly, the preferred absolute configuration for optimal activity was found to change from S to R as the length of the 1-alkyl side chain was increased. google.com This demonstrates that the three-dimensional structural requirements for receptor binding can be highly specific and that seemingly minor modifications can alter the stereochemical preference.

A hypothetical exploration of chiral analogs of this compound would require a careful and systematic approach. This would involve either asymmetric synthesis to produce enantiomerically pure compounds or the separation of racemic mixtures followed by the biological evaluation of each individual stereoisomer. Such studies are indispensable for elucidating the precise three-dimensional pharmacophore required for the desired biological activity and for developing analogs with improved therapeutic profiles.

The table below presents illustrative data from studies on other benzamide classes, highlighting the profound impact of stereochemistry on biological activity.

Compound ClassBiological ActivityKey Stereochemical FindingReference
Substituted Benzamides (e.g., Sulpiride)Antagonism of apomorphine-induced effectsActivity resides in the (-)-enantiomer; the (+)-enantiomer is inactive. biosynth.com
N-[(1-ethyl-2-pyrrolidinyl)methyl]-benzamidesDopamine D2 Receptor BindingStereoisomers with S absolute configuration were more potent than those with R configuration. google.com
N-[(1-n-hexyl-2-pyrrolidinyl)methyl]-benzamidesDopamine D2 Receptor BindingThe R enantiomer was more potent than the S enantiomer, showing a reversal of stereospecificity with increased alkyl chain length. google.com

This information underscores the necessity of considering stereochemistry as a fundamental element in the design and synthesis of novel analogs based on the this compound scaffold.

Structure Activity Relationship Sar Studies of 2 Amino 3 Chloro N Methylbenzamide Analogs

Positional Isomerism and Biological Activity Modulation

The spatial arrangement of substituents on the benzamide (B126) ring is a critical determinant of biological activity. Studies on analogs have demonstrated that even minor shifts in the position of functional groups can lead to dramatic changes in efficacy.

Research on analogs of 2,3-dihydroquinazolinone-3-carboxamides, which can be synthesized from 2-amino-3-chloro-N-methylbenzamide, highlights the importance of substituent placement on an exocyclic aryl ring. acs.org For instance, methyl or halogen substitutions in the 3-position of this ring were found to be optimal for enhancing antimalarial activity. acs.org In contrast, moving these substituents to the 4-position resulted in a significant reduction in potency. Analogs with 4-fluoro and 4-chloro substituents were considerably less active than their 3-substituted counterparts. acs.org Similarly, placing methyl, methoxy (B1213986), or nitrile groups at the 4-position also led to diminished activity. acs.org

Exploration of the 2-position of the exocyclic aryl group showed that a 2-methyl substituent was tolerated and equipotent with the parent compound, while 2-methoxy or 2-halogen substituents were detrimental to activity. acs.org This suggests a stringent steric and electronic requirement for this position. In a different series of phenoxybenzamides, the position of an amino group was also found to be crucial, with 3-amino and 4-amino analogs being the least active compounds tested against P. falciparum. researchgate.net

Furthermore, studies on 4-amino-5-chloro-2-ethoxybenzamides, which are positional isomers of the core structure, revealed that the relative orientation of substituents greatly influences their gastroprokinetic activity. nih.govacs.org For example, N-(4-benzyl-3-morpholinyl)methylbenzamide and its analogs showed weaker activity compared to their 2-morpholinyl counterparts, emphasizing the importance of the substituent's position on the heterocyclic ring. nih.gov The direction of the N-benzyl group was suggested to be a major influencing factor on activity. nih.gov This underscores that positional isomerism, both on the aromatic ring and on appended moieties, is a key factor in modulating the biological profile of these benzamide derivatives.

Influence of Substituent Size and Electronic Properties on Activity

The size and electronic nature of the substituents on the benzamide scaffold play a pivotal role in determining the biological activity of the resulting analogs. researchgate.net Research has shown that both steric bulk and electronic effects, such as inductive effects and the ability to form hydrogen bonds, can significantly influence ligand-target interactions.

In one study, substituting the exocyclic phenyl ring of a related series at the 3-position with a methyl group or a halogen was found to be optimal for antimalarial activity. acs.org The introduction of fluorine, a small and highly electronegative atom, at the ortho position of the benzamide scaffold has been shown to increase binding affinity for the protein cereblon (CRBN). nih.govacs.org This improvement is attributed to the formation of intramolecular hydrogen bonds and the increased acidity of the amide NH group, which makes the aromatic ring more electron-deficient. nih.gov As expected, the introduction of fluorine also increased the lipophilicity of the compounds. nih.govacs.org

The size of the substituent is also a critical factor. In a series of antimalarial compounds, an 8-methoxy group was well-tolerated, indicating that polar substituents are accepted in that position. acs.org Furthermore, a larger phenyl substituent at the same position also resulted in potent activity, highlighting the capacity of this position to accommodate bulky groups. acs.org Conversely, in a different part of the molecule, 2-methoxy or 2-halogen substituents were detrimental to activity, suggesting a steric clash or unfavorable electronic interaction in that region. acs.org

The following table summarizes the effect of different substituents on the half-maximal effective concentration (EC₅₀) against asexual Plasmodium falciparum parasites, illustrating the impact of their electronic properties and size. acs.org

CompoundSubstitution on Exocyclic Aryl RingEC₅₀ (µM)
18 Unsubstituted0.20
19 3-Fluoro0.040
20 3-Chloro0.030
24 4-Fluoro1.6
25 4-Chloro0.90
26 4-Methyl1.1
31 2-Methyl0.16
32 2-Methoxy>10

This data clearly indicates that small, electron-withdrawing groups at the 3-position are favorable, while substitutions at the 4-position or larger/electron-donating groups at the 2-position are poorly tolerated. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties or structural features. researchgate.net These models are powerful tools in medicinal chemistry for understanding the key molecular determinants of activity and for predicting the potency of novel, un-synthesized analogs. researchgate.net

In the context of benzamide derivatives, QSAR studies have been successfully employed to guide the design of new inhibitors. For a series of N-benzyl-4-((heteroaryl)methyl) benzamide inhibitors of the Mycobacterium tuberculosis enzyme InhA, a robust QSAR model was developed. mdpi.com The model correlated the experimental inhibitory potency (pIC₅₀) with the computed complexation Gibbs free energies (ΔΔGcom) of the ligand-enzyme complexes. mdpi.com

The resulting QSAR equation was: pIC₅₀ = -0.2370 × ΔΔGcom + 7.8783 mdpi.com

This model showed a high correlation coefficient (R² = 0.97), indicating excellent predictive power. mdpi.com Such models can be used to screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. mdpi.com

3D-QSAR models, which consider the three-dimensional properties of molecules, have also been utilized. These models can be combined with pharmacophore mapping to identify the crucial spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. sci-hub.senih.gov For instance, a 3D-QSAR pharmacophore model was generated from the active conformations of benzamide inhibitors and used as a virtual screening tool to identify novel, potent analogs from a large virtual library. mdpi.com This approach successfully identified new compounds with predicted inhibitory potencies up to 65 times lower than the initial lead compound. mdpi.com

Ligand Efficiency and Lipophilicity Index in SAR

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the physicochemical properties of a compound to ensure it has a favorable pharmacokinetic profile. Ligand efficiency (LE) and Ligand Lipophilicity Index (LLE) are two key metrics used to assess the quality of a lead compound and to guide its optimization.

Ligand Efficiency (LE) normalizes binding affinity (or potency) for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It is calculated as: LE = 1.4(-logKi)/HAC uni-halle.de

This metric helps identify small fragments or compounds that bind efficiently to their target, providing a better starting point for optimization than larger, more complex molecules with similar potency.

Ligand Lipophilicity Index (LLE) , also known as Lipophilic Efficiency, relates the potency of a compound to its lipophilicity (cLogP). It is calculated as: LLE = pIC₅₀ - cLogP uni-halle.de

High lipophilicity can lead to problems such as poor solubility, high plasma protein binding, and non-specific toxicity. LLE helps to guide the optimization process towards compounds that achieve high potency without excessive lipophilicity.

Computational and Theoretical Chemistry Studies of 2 Amino 3 Chloro N Methylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the molecular properties of 2-Amino-3-chloro-N-methylbenzamide. DFT methods offer a favorable balance between computational cost and accuracy for studying molecules of this size.

A theoretical study on the related compound, 2-Amino-6-chloro-N-methylbenzamide, utilized DFT (B3LYP) methods with the LANL2DZ basis set to calculate optimized geometries and frequencies. ajrconline.org This type of study provides foundational data on bond lengths and angles. ajrconline.org Similar approaches are applicable to this compound to elucidate its structural and electronic characteristics.

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations are used to determine key electronic parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the electron-donating amino group and electron-withdrawing chloro and amide groups would significantly influence the energies and spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, negative potential would be expected around the carbonyl oxygen and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Positive potential regions, likely near the hydrogen atoms of the amino and amide groups, indicate sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge transfer interactions. It can quantify the delocalization of electron density between occupied and unoccupied orbitals, which stabilizes the molecule. This analysis would be useful in understanding the resonance effects of the amino group and the inductive effects of the chloro group on the benzamide (B126) scaffold.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Study

ParameterHypothetical ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating capability.
LUMO Energy -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.6 eVRelates to chemical stability and reactivity.
Dipole Moment 3.5 DMeasures overall molecular polarity.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds. Actual values would require a specific computational study.

Studies on N-methylbenzamide itself have shown that there is a rotational barrier around the C(sp²)−C(aryl) bond, with the minimum energy conformation having the amide group twisted out of the plane of the benzene (B151609) ring by about 28°. acs.org For this compound, the presence of the ortho-amino group and meta-chloro group would introduce different steric and electronic interactions. Intramolecular hydrogen bonding between the ortho-amino group and the carbonyl oxygen of the amide is a possibility that could significantly influence the preferred conformation, potentially leading to a more planar structure compared to the unsubstituted N-methylbenzamide. researchgate.net Computational methods can map the potential energy surface by systematically rotating these bonds to identify the most stable, low-energy conformers.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding binding modes. For this compound, docking studies could screen its binding affinity against various protein targets, such as kinases, enzymes, or receptors implicated in disease pathways. researchgate.netrjptonline.org

The process involves placing the 3D structure of the compound into the active site of a target protein and using a scoring function to estimate the binding energy (or "docking score"). researchgate.net A lower (more negative) score generally indicates a more favorable binding interaction. The simulation can also reveal key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the amino or amide groups of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions: Involving the phenyl ring of the ligand and nonpolar residues of the target.

Halogen Bonds: The chlorine atom could potentially act as a halogen bond donor, interacting with electron-rich atoms in the binding pocket.

In studies of similar benzamide derivatives, docking has been used to identify lead compounds for diseases like Alzheimer's or to evaluate antimicrobial potential by predicting interactions with microbial proteins. researchgate.netijper.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. chemrxiv.org Starting from a docked pose, an MD simulation calculates the movements of every atom in the ligand-protein complex, providing a more realistic representation of the binding event in a simulated physiological environment (including water and ions).

For this compound, MD simulations could:

Assess the stability of the docked pose over time (e.g., over nanoseconds).

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the free energy of binding with higher accuracy than docking scores alone.

Identify key water molecules that may mediate interactions between the ligand and the protein.

Replica-exchange molecular dynamics (REMD) is an advanced technique used to enhance the conformational sampling of molecules, which has been applied to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives to understand the dihedral angle distributions between different parts of the molecules. jst.go.jp

Virtual Screening and De Novo Drug Design Approaches

The structure of this compound can serve as a starting point for discovering new, potentially more potent or selective compounds through virtual screening and de novo design.

Virtual Screening: A large library of compounds can be computationally screened against a specific protein target. If this compound shows activity, its structure can be used as a query to search for structurally similar compounds (ligand-based screening) or compounds that fit well into the identified binding site (structure-based screening). mdpi.com

De Novo Design: This approach involves computationally "growing" new molecules within the constraints of a protein's active site. Fragments of molecules or individual atoms are added step-by-step to build a novel chemical structure that has optimal predicted binding affinity and complementarity to the target site. The benzamide core of this compound could be used as a scaffold upon which new functional groups are built.

In Silico Prediction of Biological Properties (excluding ADMET directly related to human/clinical)

Beyond target prediction, computational models can estimate a range of biological properties based on molecular structure. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate chemical structures with biological activities. If a set of related benzamides has known activity data, a QSAR model could predict the activity of this compound.

These models can predict properties such as:

General Bioactivity: Predictions based on structural motifs associated with known bioactive compounds.

Potential as an Inhibitor: For example, in silico studies on 2,4-diarylaminopyrimidine hydrazone derivatives explored their potential as FAK (Focal Adhesion Kinase) inhibitors. nih.gov

Physicochemical Properties: Properties like LogP (lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds can be calculated, which are influential for bioavailability. chemscene.com

Preclinical Pharmacological Research Applications

In vitro Biological Activity Assays (e.g., enzyme assays, cell-based assays excluding cytotoxicity on human cell lines beyond target validation)

The scaffold of 2-Amino-3-chloro-N-methylbenzamide has been instrumental in the synthesis of novel antimalarial agents. These derivative compounds have been evaluated in various in vitro biological assays to determine their efficacy and mechanism of action.

A primary focus of this research has been the targeting of the Plasmodium falciparum cation-transporting ATPase, PfATP4. acs.org Dihydroquinazolinone analogues derived from this compound have been shown to disrupt the parasite's Na+ homeostasis and pH regulation, which is a characteristic phenotype of PfATP4 inhibitors. acs.org

Cell-based assays have been crucial in determining the antimalarial potency of these compounds. The principal assay used is the P. falciparum 3D7 asexual blood-stage parasite replication assay, which utilizes lactate (B86563) dehydrogenase (LDH) activity as a proxy for parasite growth over a 72-hour period. acs.org In addition, pH-based assays using the pH-sensitive dye BCECF have been employed to specifically detect the inhibition of PfATP4. acs.org

Structure-activity relationship (SAR) studies on derivatives have shown that substitutions on the core scaffold significantly modulate antimalarial activity. For instance, an analogue with a 3-chloro substituent (compound 20) on the exocyclic aryl group was found to be twice as potent as a similar analogue with a 3-methyl substituent. acs.orgmalariaworld.org Further modifications, such as adding a phenyl substituent at the 8-position, led to a compound (analogue 51) with highly potent activity (EC50 0.01 μM). acs.orgnih.gov The data from these assays highlight the importance of the initial benzamide (B126) structure in achieving high potency against the malaria parasite.

In vitro Antimalarial Activity of Selected Derivatives
Compound AnalogueKey Structural FeatureP. falciparum 3D7 EC50 (μM)
53-methyl on exocyclic aryl group0.17
18Unsubstituted exocyclic aryl ring0.74
193-fluoro substituent0.23
203-chloro substituent0.09
498-methoxy group0.015
518-phenyl substituent0.01
528-chloro, 3-chloro exocyclic phenyl0.013
538-methoxy, 3-chloro exocyclic phenyl0.012

Metabolic Stability and Biotransformation Studies in Preclinical Models

To assess their potential for in vivo applications, derivatives of this compound have undergone metabolic stability and biotransformation studies.

The metabolic stability of these compounds has been evaluated using in vitro models, primarily human and mouse liver microsomes, as well as rat hepatocytes. acs.orglshtm.ac.uk These assays measure parameters such as the half-life (t½) and intrinsic clearance (CLint) of a compound when incubated with liver enzymes.

For example, studies on truncated dihydroquinazolinone analogues revealed that an N1-methylated version (analogue 12) had low metabolic stability with a high intrinsic clearance in human liver microsomes (122 μL/min/mg) and rat hepatocytes (124 μL/min/106 cells). lshtm.ac.uk In contrast, an analogue without the N1-substitution (analogue 14) showed moderately improved metabolic stability. lshtm.ac.uk Further optimization by introducing polar groups at the N1-position significantly enhanced stability in rat hepatocytes. lshtm.ac.uk However, this modification did not improve stability in human liver microsomes. lshtm.ac.uk

In vitro Metabolic Stability of Selected Analogues
Compound AnalogueAssay SystemIntrinsic Clearance (CLint)
12Human Liver Microsomes122 μL/min/mg
12Rat Hepatocytes124 μL/min/106 cells
14Human Liver Microsomes60 μL/min/mg
14Rat Hepatocytes25 μL/min/106 cells
46Mouse Liver Microsomes>113 μL/min/mg

Metabolite identification studies are crucial for understanding how a compound is processed in the body. For derivatives of this compound, these studies have been conducted following incubation in preclinical models like mouse liver microsomes. acs.orgmalariaworld.org

For one key analogue (compound 46), the major metabolic biotransformation observed was oxidative defluorination of the exocyclic aryl ring. acs.orgmalariaworld.org Another identified pathway was N-demethylation. acs.orgmalariaworld.org These findings are critical for guiding further chemical modifications to improve the metabolic profile of potential drug candidates. For instance, to mitigate metabolic oxidation, researchers have explored strategies like bis-halogenation of the exocyclic aryl group. acs.orgmalariaworld.org

Role in Advanced Medicinal Chemistry and Agrochemical Research

Building Block for Complex Organic Synthesis

2-Amino-3-chloro-N-methylbenzamide is a highly valued building block in organic synthesis. cymitquimica.com Its structure, featuring a substituted benzamide (B126) core with reactive amino and chloro groups, allows for diverse chemical modifications. nbinno.com This versatility makes it an essential starting material for creating more complex molecules with specific functionalities. cymitquimica.com Chemists utilize this compound to construct intricate molecular architectures necessary for developing new drugs and agricultural chemicals. nbinno.comacs.orgnih.gov

The synthesis of this key intermediate can be achieved through various methods. One common approach involves the reaction of 2-amino-3-methylbenzoic acid with a methylating agent, followed by chlorination. patsnap.com Another reported one-pot synthesis method starts from 2-amino-3-methylbenzoic acid and proceeds through the formation of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, followed by aminolysis and electrophilic aromatic substitution to yield the final product. sioc-journal.cn This latter method is noted for its efficiency, high yield, and environmentally friendly characteristics. sioc-journal.cn

Intermediate in the Synthesis of Insecticides (e.g., Chlorantraniliprole (B1668704), Cyantraniliprole)

One of the most significant applications of this compound is its role as a key intermediate in the production of the anthranilic diamide (B1670390) insecticides, chlorantraniliprole and cyantraniliprole (B1669382). wipo.intgoogle.com These insecticides are renowned for their high efficacy against a broad spectrum of pests and their unique mode of action. sci-hub.boxrsc.org

The synthesis of chlorantraniliprole involves the condensation of this compound with a specific pyrazole (B372694) carboxylic acid derivative. sci-hub.box Similarly, cyantraniliprole synthesis also utilizes this benzamide as a crucial precursor. wipo.intresearchgate.net The development of these insecticides has had a substantial impact on modern agriculture, providing effective pest management solutions. nbinno.com

Table 1: Insecticides Synthesized from this compound

Insecticide Chemical Class Key Application
Chlorantraniliprole Anthranilic diamide Control of lepidopteran pests
Cyantraniliprole Anthranilic diamide Broad-spectrum pest control

Contribution to Lead Compound Identification and Optimization in Drug Discovery

In the realm of drug discovery, this compound and its derivatives are instrumental in the identification and optimization of lead compounds. nbinno.comnih.gov A lead compound is a chemical structure that shows promising biological activity and serves as a starting point for the development of a new drug. The structural framework of this benzamide provides a versatile scaffold that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. ontosight.ai

Researchers in medicinal chemistry often use fragments of molecules like this compound to build libraries of new compounds for high-throughput screening. For instance, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and receptors, which are key targets in many diseases. nih.gov

Development of Targeted Therapies

The unique structural features of this compound make it a valuable component in the design of targeted therapies. nih.gov Targeted therapies are a cornerstone of modern medicine, aiming to specifically interfere with molecules involved in the growth, progression, and spread of diseases like cancer. nih.gov

By incorporating the this compound moiety into larger molecules, scientists can create compounds that bind with high affinity and specificity to their intended biological targets, such as protein kinases. nih.gov For example, research has explored the use of N-methylbenzamide derivatives in the development of inhibitors for targets like c-MET, a receptor tyrosine kinase implicated in various cancers. guidetopharmacology.org The ability to tailor the chemical structure allows for the fine-tuning of the compound's properties to maximize therapeutic efficacy while minimizing off-target effects. acs.org

Due to a lack of publicly available, specific research data for the chemical compound “this compound,” it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested outline and includes detailed experimental findings for each specified analytical methodology.

Searches for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS and LCMS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, and specific chromatographic methods (HPLC, TLC, Column Chromatography) for this exact compound did not yield the detailed, verifiable research data necessary to populate the requested sections with the required level of scientific rigor and authority. The available information is largely confined to related isomers or analogs, which falls outside the strict scope of the user's instructions to focus solely on "this compound."

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The development of efficient and scalable methods for synthesizing 2-Amino-3-chloro-N-methylbenzamide is crucial for facilitating broader research and potential commercial applications. Conventional processes can be associated with challenges such as hazardous materials, high costs, and complex operations. google.com Future research should prioritize the development of innovative synthetic strategies that improve yield, reduce environmental impact, and are more cost-effective.

Recent advancements in the synthesis of related benzamide (B126) compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, have highlighted the use of alternative chlorinating agents like trichloroisocyanuric acid to achieve high yields and purity while simplifying product separation. google.compatsnap.com Similar innovative approaches could be adapted for this compound. The exploration of one-pot synthesis methods, which streamline reaction sequences, could also offer a more efficient and economical route. google.com Furthermore, investigating biocatalytic or flow chemistry processes could lead to greener and more sustainable manufacturing protocols.

Table 1: Comparison of Potential Synthetic Strategy Improvements

StrategyCurrent Potential DrawbacksPotential Future Advantages
Traditional Batch Synthesis Use of hazardous reagents, multiple steps, higher cost. google.compatsnap.comWell-established and understood.
One-Pot Synthesis May require complex reaction condition control.Reduced steps, lower cost, less waste. google.com
Flow Chemistry Requires specialized equipment.Improved safety, scalability, and consistency.
Biocatalysis Enzyme stability and availability can be limiting.High selectivity, mild reaction conditions, environmentally friendly.

Deeper Mechanistic Understanding of Biological Interactions

A significant gap in the current knowledge is the precise molecular mechanism through which this compound exerts its biological effects. While benzamide derivatives are known to interact with a variety of biological targets, including enzymes and receptors, the specific interactions of this compound are not fully elucidated. smolecule.comresearchgate.net Future research should aim to identify its primary molecular targets and understand the structural basis of these interactions.

Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational molecular docking studies could reveal the binding mode of the compound within the active site of a target protein. Understanding these interactions at an atomic level is essential for explaining its activity and for guiding the design of more potent and selective analogs. For instance, studies on similar molecules have shown that intramolecular hydrogen bonds and specific dihedral angles can be critical for biological activity. researchgate.net Investigating the downstream signaling pathways affected by this compound would also provide a more complete picture of its pharmacological profile.

Advanced SAR and Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry as they correlate the chemical structure of a compound with its biological activity. researchgate.net For this compound, a systematic and comprehensive SAR study is a critical next step. This involves synthesizing and evaluating a diverse library of analogs to understand how different functional groups and substitution patterns on the benzamide scaffold influence its activity.

Key areas for modification and investigation in future SAR studies could include:

Aromatic Ring Substituents: Exploring the effect of varying the position and nature of the chloro substituent, as well as introducing other halogen or alkyl groups.

Amide Group Modification: Investigating the impact of replacing the N-methyl group with other alkyl or aryl substituents.

Amino Group Derivatization: Examining how acylation or alkylation of the 2-amino group affects target binding and selectivity.

Insights from such studies, which have proven effective for optimizing other bioactive compounds, would establish clear design principles. acs.orgnih.gov For example, research on related quinazolinones showed that a 3-chloro substituent was more potent than a 3-methyl or 3-fluoro substituent, highlighting the importance of the size and electronic properties of the group at that position. acs.org These principles would enable the rational design of new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.

Table 2: Potential Areas for SAR Exploration of this compound

Molecular RegionPotential ModificationsRationale
Position 3 (Chloro) F, Br, I, CH₃, CF₃Evaluate the impact of electronics and sterics on activity. acs.org
N-methyl Group Ethyl, Propyl, Cyclopropyl, PhenylProbe the size and nature of the binding pocket.
Amino Group (Position 2) Acetyl, Methyl, Acyl groupsModulate hydrogen bonding capacity and polarity.
Aromatic Ring Additional substituents at positions 4, 5, 6Explore new interaction points with the biological target.

Development of New Applications in Preclinical Research

The existing research on this compound and its close analogs suggests its primary utility as an intermediate in the synthesis of agrochemicals, such as insecticides. google.comwipo.int However, the broader benzamide scaffold is a "privileged pharmacophore" present in numerous pharmaceuticals with diverse activities. sci-hub.se A significant opportunity lies in exploring new preclinical applications for this compound.

Given the wide-ranging biological activities of aminobenzamide derivatives, which include antibacterial, antifungal, and enzyme inhibitory effects, this compound could be screened against a variety of disease targets. researchgate.netresearchgate.net For example, some 2-aminobenzamide (B116534) derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. researchgate.net The compound could also serve as a chemical probe to study specific biological pathways or as a starting point for developing novel therapeutic agents for indications beyond its current scope. Investigating its effects on various cell lines, including cancer cells or neurons, could uncover new and valuable biological activities. nih.govtandfonline.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Amino-3-chloro-N-methylbenzamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and a full-body chemical-resistant suit to prevent skin contact .
  • First Aid : In case of skin exposure, wash immediately with soap and water for 15 minutes. For inhalation, move to fresh air and administer artificial respiration if necessary .
  • Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis or degradation.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Stepwise Functionalization : Prioritize chlorination at the 3-position of the benzamide core before introducing the N-methyl group to avoid steric hindrance .
  • Catalytic Systems : Use Pd/C or CuI catalysts for amidation reactions, ensuring reaction temperatures remain between 80–100°C to balance reactivity and side-product formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >98% purity.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H-NMR (500 MHz, DMSO-d6) to confirm the presence of the N-methyl group (singlet at δ 2.95 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
  • X-ray Crystallography : Resolve the crystal structure to verify the chloro-substitution pattern and intramolecular hydrogen bonding between the amide and amino groups .

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer :

  • Side-Reaction Analysis : Monitor reaction intermediates via LC-MS to identify unexpected pathways (e.g., dechlorination under basic conditions) .
  • Computational Validation : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model reaction energetics and identify competing transition states .
  • Isotopic Labeling : Use 13C^{13}C-labeled substrates to trace carbon rearrangement during amidation or substitution reactions.

Q. What computational strategies are recommended for predicting the electronic properties of this compound?

  • Methodological Answer :

  • DFT Settings : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps .
  • Solvent Effects : Include polarizable continuum models (PCM) for water or DMSO to simulate experimental conditions accurately.
  • Reactivity Descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic sites for functionalization .

Q. How can the bioactivity of this compound be systematically explored for antimicrobial applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, nitro groups) and test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition Assays : Target bacterial dihydrofolate reductase (DHFR) using fluorescence-based assays to quantify IC50_{50} values.
  • Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme interactions, prioritizing compounds with binding energies < -7.0 kcal/mol.

Q. What strategies enhance regioselective functionalization of this compound for complex molecule synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the 5-position .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)2_2/SPhos catalysis to install aryl groups at the chloro-substituted position .

Q. How do environmental conditions (pH, temperature) affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Kinetic Studies : Perform HPLC-based degradation assays at pH 2–12 and 25–60°C. The compound is most stable at pH 6–7 (half-life > 48 hours) but undergoes rapid hydrolysis at pH > 10 .
  • Activation Energy Calculation : Use Arrhenius plots to determine activation energy (EaE_a) for degradation, guiding storage and formulation protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.